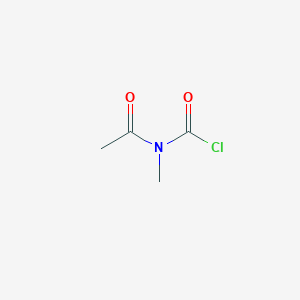

N-acetyl-N-methylcarbamoyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of carbamoyl chlorides, in general, has been studied extensively. For instance, N-substituted carbamoyl chlorides can be formed in situ and subsequently reacted with substituted phenols . This provides an economical and efficient route to many compounds of interest .Chemical Reactions Analysis

Carbamoyl chlorides, including N-methylcarbamoyl chloride, can participate in a diverse range of transition metal-catalyzed transformations . These include radical initiated reactions, cross-coupling, and annulation reaction modes, as well as C–H functionalization .Aplicaciones Científicas De Investigación

Metabolite of Harmful Volatile Organic Compounds

“N-acetyl-N-methylcarbamoyl chloride” is a metabolite of N,N-dimethylformamide and methyl isocyanate, which are volatile organic compounds that are harmful to humans . These compounds can cause liver damage and damage the lining of the respiratory tract, increasing the risk of chronic obstructive pulmonary disease and asthma .

Biomarker for Tobacco Smoke Exposure

Methylcarbamoyl mercapturic acid (MCAMA), a urinary metabolite of “N-acetyl-N-methylcarbamoyl chloride”, is used as a biomarker for tobacco smoke exposure . The study found that cigarette smokers had higher urinary MCAMA concentrations compared to non-smokers .

Indicator of Environmental and Demographic Factors

The concentration of MCAMA in urine can be used to explore associations with select demographic and environmental factors . For example, the study found that MCAMA was positively associated with serum cotinine, a biomarker for exposure to tobacco smoke .

Research Tool in Alzheimer’s Disease Treatment

“N-acetyl-N-methylcarbamoyl chloride” is used in the synthesis of quinoline-O-carbamate derivatives, which are evaluated as multifunctional agents for the treatment of Alzheimer’s disease . These compounds are designed to inhibit acetylcholinesterase, decrease the production of pro-inflammatory cytokines, and protect against neurotoxicity .

Component in Drug Stability Studies

In drug development, “N-acetyl-N-methylcarbamoyl chloride” is used in the synthesis of compounds that are evaluated for their stability in artificial gastrointestinal fluids, liver microsomes, and plasma . This helps to predict the drug’s behavior in the human body .

Role in Neuroprotection

Compounds synthesized using “N-acetyl-N-methylcarbamoyl chloride” have shown significant neuroprotective effects on cell injury induced by amyloid-beta, a protein that forms plaques in the brains of Alzheimer’s disease patients .

Propiedades

IUPAC Name |

N-acetyl-N-methylcarbamoyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6ClNO2/c1-3(7)6(2)4(5)8/h1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHLLMVSEBKZODD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C)C(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.55 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-acetyl-N-methylcarbamoyl chloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B2818645.png)

![N-(naphtho[1,2-d]thiazol-2-yl)-3-phenoxybenzamide](/img/structure/B2818647.png)

![1-(1H-benzotriazol-1-yl)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2818648.png)

![N-[(2-chlorophenyl)methyl]-2-[4-(4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2818653.png)

![5-methyl-2-((2-(m-tolyloxy)ethyl)thio)-1H-benzo[d]imidazole](/img/structure/B2818659.png)

![3-Cyclopropyl-1-[1-(2,6-difluorobenzenesulfonyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2818663.png)